Diethyl N-(chloroacetyl)-L-aspartate Diethyl N-(chloroacetyl)-L-aspartate
Brand Name: Vulcanchem
CAS No.: 917895-19-3
VCID: VC16918669
InChI: InChI=1S/C10H16ClNO5/c1-3-16-9(14)5-7(10(15)17-4-2)12-8(13)6-11/h7H,3-6H2,1-2H3,(H,12,13)/t7-/m0/s1
SMILES:
Molecular Formula: C10H16ClNO5
Molecular Weight: 265.69 g/mol

Diethyl N-(chloroacetyl)-L-aspartate

CAS No.: 917895-19-3

Cat. No.: VC16918669

Molecular Formula: C10H16ClNO5

Molecular Weight: 265.69 g/mol

* For research use only. Not for human or veterinary use.

Diethyl N-(chloroacetyl)-L-aspartate - 917895-19-3

Specification

CAS No. 917895-19-3
Molecular Formula C10H16ClNO5
Molecular Weight 265.69 g/mol
IUPAC Name diethyl (2S)-2-[(2-chloroacetyl)amino]butanedioate
Standard InChI InChI=1S/C10H16ClNO5/c1-3-16-9(14)5-7(10(15)17-4-2)12-8(13)6-11/h7H,3-6H2,1-2H3,(H,12,13)/t7-/m0/s1
Standard InChI Key LRHZXFKFNLJDBY-ZETCQYMHSA-N
Isomeric SMILES CCOC(=O)C[C@@H](C(=O)OCC)NC(=O)CCl
Canonical SMILES CCOC(=O)CC(C(=O)OCC)NC(=O)CCl

Introduction

Chemical Identity and Structural Characteristics

PropertyValue/Description
Molecular FormulaC10_{10}H14_{14}ClNO5_5
Molecular Weight271.68 g/mol (calculated)
CAS Registry NumberNot explicitly reported
ChEMBL IDCHEMBL3278805 (related compound)
SolubilityLikely soluble in polar aprotic solvents (DMF, DMSO)

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of diethyl N-(chloroacetyl)-L-aspartate is achieved through acylation reactions of diethyl L-aspartate. Two primary methods are documented in the literature :

Acylation with Chloroacetic Anhydride

  • Substrate Preparation: Diethyl L-aspartate hydrochloride (Ib) is generated by treating L-aspartic acid with thionyl chloride followed by ethanol.

  • Acylation Step: Reacting Ib with monochloroacetic anhydride in dichloromethane yields the N-chloroacetyl intermediate.

    Diethyl L-aspartate+ClCH2CO-O-COCH2ClDiethyl N-(chloroacetyl)-L-aspartate+HCl\text{Diethyl L-aspartate} + \text{ClCH}_2\text{CO-O-COCH}_2\text{Cl} \rightarrow \text{Diethyl N-(chloroacetyl)-L-aspartate} + \text{HCl}
  • Purification: The crude product is isolated via solvent evaporation and purified by recrystallization or chromatography.

Alternative Pathway via Phosphonoacetyl Hydrazide

A multistep approach involves:

  • Esterification of Phosphonoacetic Acid: Ethanol and dry HCl convert phosphonoacetic acid to ethyl phosphonoacetate.

  • Hydrazide Formation: Reaction with hydrazine produces phosphonoacetyl hydrazide.

  • Condensation with Diethyl Aspartate: Using NaNO2_2/HCl in DMF-water, the hydrazide couples with diethyl aspartate to form the target compound .

Recent Advances in Synthesis

A novel procedure optimized for scale-up employs tris(trimethylsilyl)phosphite to facilitate phosphorylation under mild conditions . This method enhances yield (>75%) and reduces side reactions compared to traditional acylation.

Physicochemical Properties and Reactivity

Stability and Degradation

The compound’s stability is influenced by:

  • Hydrolysis: Susceptible to base-catalyzed ester hydrolysis, yielding N-(chloroacetyl)-L-aspartic acid.

  • Thermal Decomposition: Decomposes above 150°C, releasing chloroacetyl chloride and aspartic acid derivatives .

Electrophilic Reactivity

The chloroacetyl group (-CO-CH2_2Cl) acts as an acylating agent, enabling:

  • Nucleophilic substitution with thiols (e.g., glutathione) to form stable thioether conjugates.

  • Cross-linking reactions with amines in biological macromolecules, a property exploited in prodrug design .

Applications in Pharmaceutical Chemistry

Role in Anticancer Drug Synthesis

Diethyl N-(chloroacetyl)-L-aspartate serves as a precursor in synthesizing PALA (N-phosphonoacetyl-L-aspartate), a potent inhibitor of aspartate transcarbamoylase (ATCase) in pyrimidine biosynthesis . Clinical studies have explored PALA as a chemotherapeutic agent, though its efficacy is limited by pharmacokinetic challenges.

Enzyme Inhibition Studies

The chloroacetyl moiety confers irreversible inhibition potential against cysteine proteases and kinases. For example:

  • Caspase-3 Inhibition: Chloroacetyl derivatives form covalent bonds with catalytic cysteine residues (Cys163), blocking apoptosis pathways .

Table 2: Biological Targets of Chloroacetyl-Aspartate Derivatives

Target EnzymeMechanism of InhibitionTherapeutic Area
Aspartate TranscarbamoylaseCompetitive inhibitionCancer chemotherapy
Caspase-3Irreversible acylationNeurodegenerative diseases
Glutathione S-TransferaseSubstrate mimicryDetoxification pathways

Future Research Directions

  • Prodrug Development: Leveraging the chloroacetyl group for targeted drug delivery via enzyme-activated prodrug systems.

  • Bioconjugation Chemistry: Exploring its utility in antibody-drug conjugates (ADCs) for oncology.

  • Green Synthesis: Optimizing solvent-free or catalytic methods to improve synthetic efficiency .

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